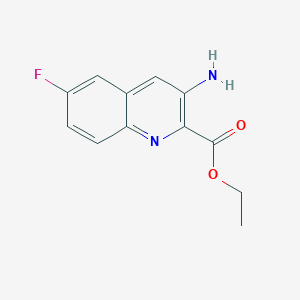
Cathepsin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cathepsin G is a serine protease enzyme encoded by the CTSG gene in humans. It belongs to the chymotrypsin family of proteases and is stored in the azurophil granules of neutrophils. This compound plays a crucial role in the immune system by eliminating intracellular pathogens and breaking down tissues at inflammatory sites. It also has anti-inflammatory properties and is involved in various physiological processes, including the regulation of immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cathepsin G is typically synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is harvested, and the enzyme is extracted and purified through a series of filtration and chromatographic steps. The final product is formulated and stored under conditions that maintain its stability and activity .
Análisis De Reacciones Químicas
Types of Reactions
Cathepsin G undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It exhibits both trypsin-like and chymotrypsin-like activities, allowing it to cleave peptide bonds formed by the carboxyl group of positively charged (arginine, lysine) and aromatic (phenylalanine, leucine, tyrosine) amino acid residues .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include specific substrates that mimic its natural targets, such as synthetic peptides. The reactions are typically carried out under physiological conditions, with optimal activity observed at neutral to slightly alkaline pH .
Major Products
The major products formed from reactions catalyzed by this compound are smaller peptide fragments resulting from the cleavage of larger protein substrates. These fragments can further participate in various biological processes, including immune responses and tissue remodeling .
Aplicaciones Científicas De Investigación
Cathepsin G has a wide range of scientific research applications:
Chemistry: It is used in studies involving protease activity and enzyme kinetics.
Biology: this compound is studied for its role in immune cell function, inflammation, and pathogen clearance.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: This compound is used in the development of diagnostic assays and as a tool in biotechnology research
Mecanismo De Acción
Cathepsin G exerts its effects through proteolytic cleavage of specific substrates. It targets peptide bonds within proteins, leading to their degradation. The enzyme’s activity is regulated by a catalytic triad composed of aspartate, histidine, and serine residues. This compound modulates immune responses by activating cytokines and chemokines, which recruit and activate immune cells at sites of infection or injury .
Comparación Con Compuestos Similares
Cathepsin G is often compared with other serine proteases, such as neutrophil elastase and proteinase 3. While all three enzymes are involved in immune responses and inflammation, this compound is unique in its dual substrate specificity, combining trypsin-like and chymotrypsin-like activities. This allows it to cleave a broader range of peptide bonds compared to its counterparts .
Similar Compounds
Neutrophil Elastase: Primarily cleaves peptide bonds at neutral amino acids.
Proteinase 3: Cleaves peptide bonds at neutral and hydrophobic amino acids.
This compound’s unique substrate specificity and its role in both pro-inflammatory and anti-inflammatory processes make it a valuable target for therapeutic research and a versatile tool in scientific studies.
Propiedades
Fórmula molecular |
C30H36N6O9 |
|---|---|
Peso molecular |
624.6 g/mol |
Nombre IUPAC |
4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39) |
Clave InChI |
LKDMKWNDBAVNQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


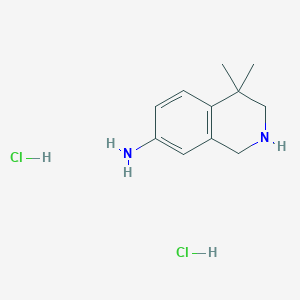
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
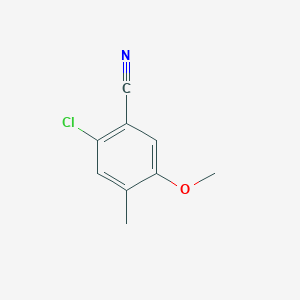

![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)
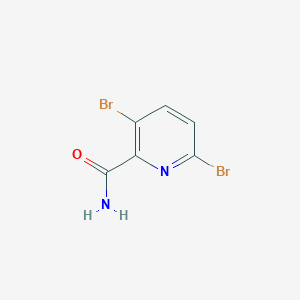



![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
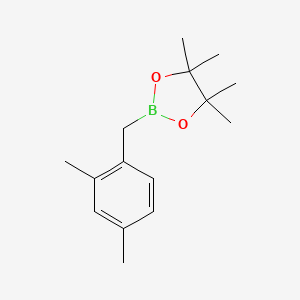
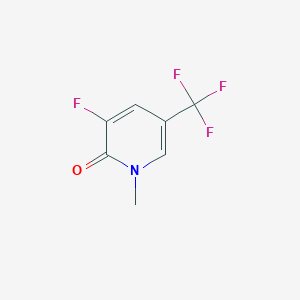
![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)
